

Piclozotan: A Technical Guide for Drug Development Professionals

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An In-depth Review of the Chemical Structure, Properties, and Pharmacological Profile of a Selective 5-HT1A Receptor Agonist

Abstract

Piclozotan, also known as SUN N4057, is a potent and selective partial agonist for the serotonin 1A (5-HT1A) receptor.[1] It has demonstrated neuroprotective effects in preclinical studies, positioning it as a candidate for investigation in neurological disorders such as ischemic stroke and Parkinson's disease. This technical guide provides a comprehensive overview of the chemical structure, physicochemical and pharmacological properties, and key experimental methodologies related to **piclozotan**, intended for researchers, scientists, and professionals in the field of drug development.

Chemical Structure and Properties

Piclozotan is a synthetic compound belonging to the 1,4-benzoxazepine class of molecules. Its chemical identity is well-defined by its IUPAC name, SMILES string, and InChI key, which provide an unambiguous representation of its molecular structure.

Table 1: Chemical Identification of Piclozotan



Identifier	Value	Reference	
IUPAC Name	3-chloro-4-[4-(4-pyridin-2-yl- 3,6-dihydro-2H-pyridin-1- yl)butyl]-1,4-benzoxazepin-5- one	[2]	
SMILES	C1CN(CC=C1C2=CC=CC=N2)CCCCN3C(=COC4=CC=CC=C4C3=O)Cl	[2]	
InChI Key	URMTUEWUIGOJBW- UHFFFAOYSA-N	[2]	
Molecular Formula	C23H24CIN3O2	[2]	
Molecular Weight	409.9 g/mol		
CAS Number	182415-09-4	_	

Table 2: Physicochemical Properties of Piclozotan

Property	Value	Notes	
XLogP3	3.6	Computed by XLogP3 3.0	
Hydrogen Bond Donor Count	0	Computed	
Hydrogen Bond Acceptor Count	5	Computed	
Rotatable Bond Count	6	Computed	
Exact Mass	409.1557047	Computed	
Monoisotopic Mass	409.1557047	Computed	

Note: Experimental data on physical properties such as melting point, boiling point, and aqueous solubility are not readily available in the public domain. The provided data is based on computational models.



Pharmacological Profile

Piclozotan is characterized as a selective and potent partial agonist of the 5-HT1A receptor. Its pharmacological activity has been investigated in various in vitro and in vivo models.

Table 3: Pharmacological Data for Piclozotan

Parameter	Receptor	Value	Species	Assay Type	Reference
Ki	5-HT1A	0.89 nM	Rat (cortex)	Radioligand Binding ([3H]8-OH- DPAT)	
IC50	5-HT1A	>1000 nM	Rat (cortex)	Radioligand Binding ([3H]Ketanser in)	
IC50	α1-adrenergic	>1000 nM	Rat (cortex)	Radioligand Binding ([3H]Prazosin)	
IC50	D2	>1000 nM	Rat (striatum)	Radioligand Binding ([3H]Spiperon e)	

Mechanism of Action

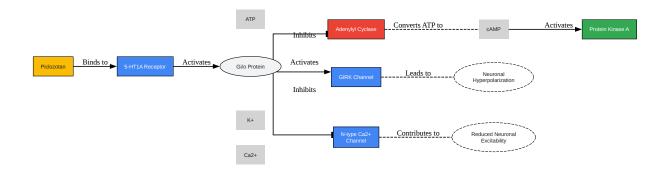
Piclozotan exerts its effects primarily through its interaction with the 5-HT1A receptor. As a partial agonist, it binds to the receptor and elicits a response that is lower than that of a full agonist. This property can be advantageous in therapeutic applications, as it may provide a more modulated physiological response and a better side-effect profile. The 5-HT1A receptor is a G-protein coupled receptor (GPCR) that, upon activation, typically leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels. It can also modulate other signaling pathways, including the activation of G-protein-coupled inwardly-



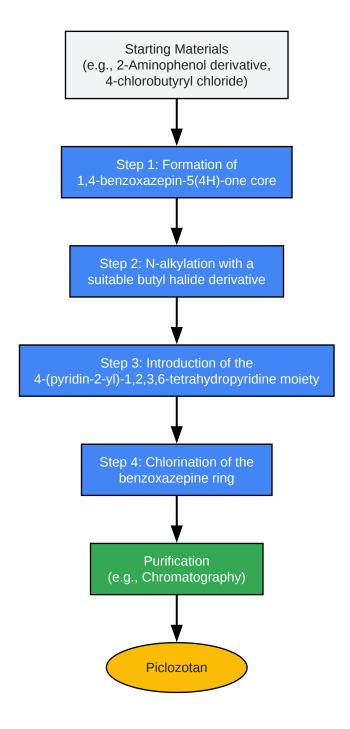
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rectifying potassium (GIRK) channels and the inhibition of N-type calcium channels, leading to neuronal hyperpolarization and reduced neuronal excitability.

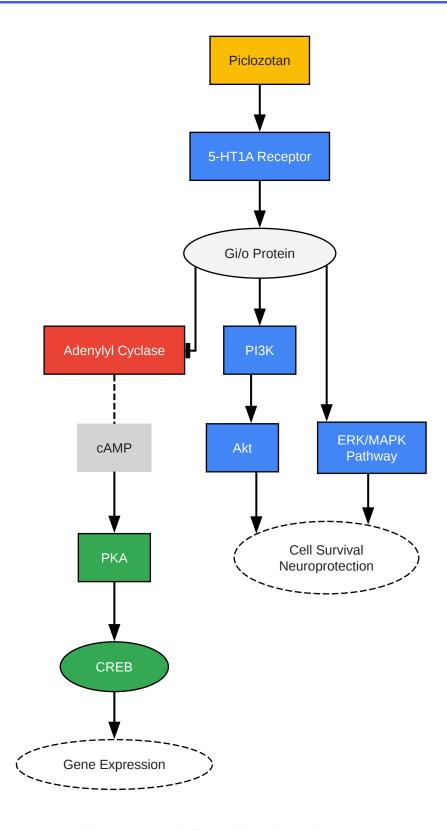












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- 2. 5-HT1A Receptor-Regulated Signal Transduction Pathways in Brain PMC [pmc.ncbi.nlm.nih.gov]
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